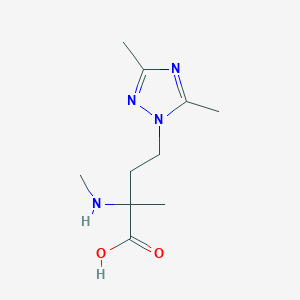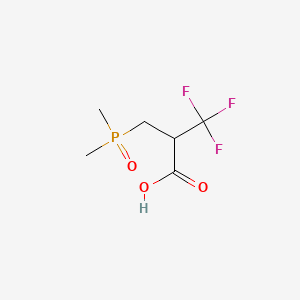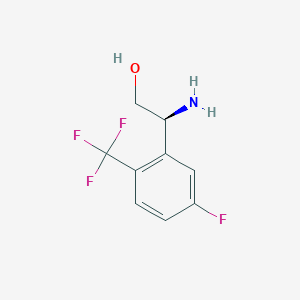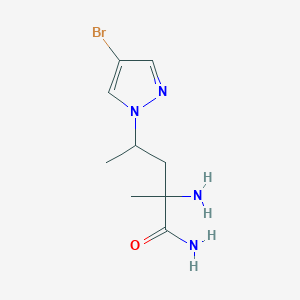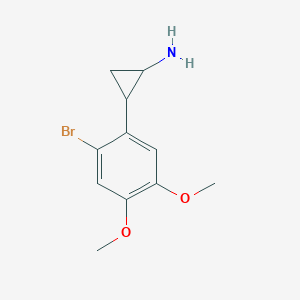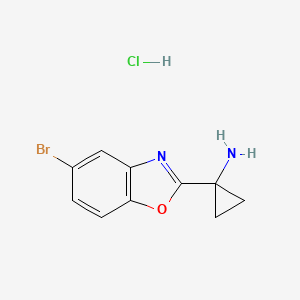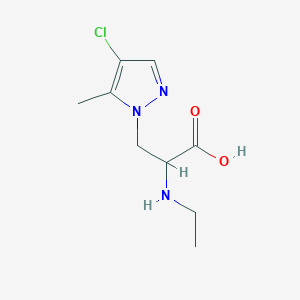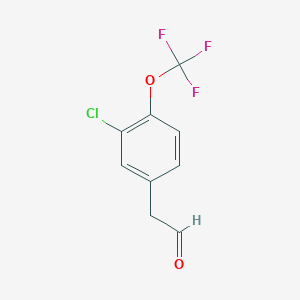
(3-Chloro-4-trifluoromethoxy-phenyl)-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group, a chloro substituent, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)benzene with a suitable aldehyde precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial in industrial settings to meet the demand for this compound in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace the chloro substituent
Major Products Formed
Oxidation: 2-[3-chloro-4-(trifluoromethoxy)phenyl]acetic acid.
Reduction: 2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4-(trifluoromethoxy)benzaldehyde
- 3-chloro-4-(trifluoromethoxy)benzaldehyde
- 4-chloro-3-(trifluoromethoxy)benzaldehyde
Uniqueness
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C9H6ClF3O2 |
|---|---|
Poids moléculaire |
238.59 g/mol |
Nom IUPAC |
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,4-5H,3H2 |
Clé InChI |
KJINHPUTYBMDNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC=O)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


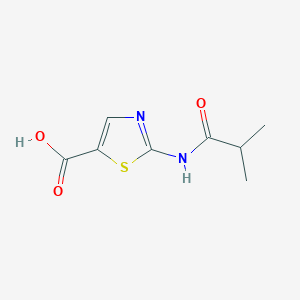
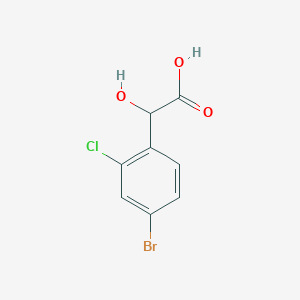
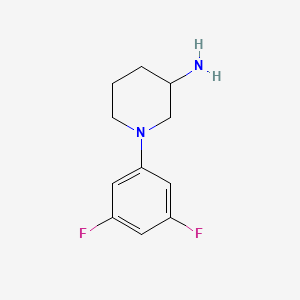

![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)

